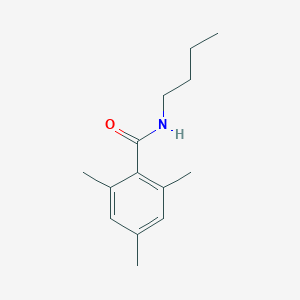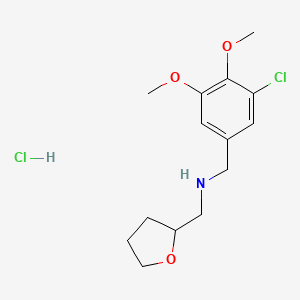
N-butyl-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2,4,6-trimethylbenzamide, also known as DEET (N,N-diethyl-meta-toluamide), is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most commonly used active ingredient in insect repellents worldwide. DEET is effective against a wide range of insects, including mosquitoes, ticks, and biting flies.
作用机制
The exact mechanism of action of N-butyl-2,4,6-trimethylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect human odors. This compound may also act as an irritant to the insect's sensory system, causing it to avoid the treated area.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. It is absorbed through the skin and metabolized in the liver. This compound has been shown to have a low potential for skin irritation and sensitization. However, this compound can cause eye irritation and should not be ingested.
实验室实验的优点和局限性
N-butyl-2,4,6-trimethylbenzamide is a widely used insect repellent and has been extensively studied in the field of entomology. It is effective against a wide range of insects and is relatively safe for human use. However, this compound can be expensive and may not be suitable for all types of experiments.
未来方向
There is ongoing research into the development of new insect repellents and insecticides. One area of research is the development of repellents that are more effective against specific types of insects. Another area of research is the development of repellents that are more environmentally friendly. There is also ongoing research into the mechanism of action of N-butyl-2,4,6-trimethylbenzamide and other insect repellents to better understand how they work.
合成方法
N-butyl-2,4,6-trimethylbenzamide is synthesized by the reaction of toluene with ethylene oxide to produce N,N-diethyl-m-toluamide. This compound is then reacted with butyl chloride to produce this compound.
科学研究应用
N-butyl-2,4,6-trimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in the field of entomology to study the behavior of insects and their response to repellents. This compound has also been used in the development of new insect repellents and insecticides.
属性
IUPAC Name |
N-butyl-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-6-7-15-14(16)13-11(3)8-10(2)9-12(13)4/h8-9H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRVJPGWKOEWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5419666.png)
![2-(3-chlorophenyl)-5-methyl-4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5419676.png)

![6-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5419698.png)
![5-(2-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5419704.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5419705.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5419710.png)
![5-(1H-indol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419712.png)
![N-[1-[(isopropylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5419715.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5419725.png)
![3,3-dimethyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5419735.png)
![4-[(4-methoxy-3-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5419749.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5419752.png)